1-Cyclopropoxy-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropoxy-3-iodobenzene” is an organic compound that belongs to the category of aryl iodides. It has a molecular formula of C9H9IO and a molecular weight of 260.07 . The compound appears as a colorless liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9IO/c10-7-2-1-3-9 (6-7)11-8-4-5-8/h1-3,6,8H,4-5H2
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 260.07 . The compound should be stored at a temperature of 0-5°C .Scientific Research Applications
Ring-Opening and Dichlorination Reactions
Donor-acceptor cyclopropanes, upon reaction with iodobenzene dichloride, undergo ring-opening to yield products with chlorine atoms in specific positions, demonstrating the utility of iodobenzene derivatives in facilitating dichlorination and ring-opening reactions under varied conditions (Garve et al., 2014).
Cycloaddition Reactions
Iodobenzene diacetate mediates novel 1,3-dipolar cycloaddition reactions, transforming phthalhydrazide into a 1,3-dipole intermediate, which then reacts with various substrates to yield cycloaddition products. This highlights the role of iodobenzene derivatives in facilitating cycloaddition reactions, contributing to synthetic organic chemistry (Le‐Ping Liu et al., 2007).
Oxidative Cyclization Reactions
Iodobenzene catalyzes intramolecular oxidative cyclization reactions, showcasing its potential as a catalyst in synthesizing complex molecules with high diastereoselectivity. This application underscores the versatility of iodobenzene derivatives in promoting cyclization reactions under oxidative conditions (Arantxa Rodríguez & W. Moran, 2011).
Intramolecular Cyclopropanation
Iodobenzene derivatives have been utilized in the intramolecular cyclopropanation of various substrates, leading to the formation of spirocyclopropanes and other cyclic compounds. These findings demonstrate the utility of iodobenzene derivatives in promoting cyclopropanation reactions, offering pathways to novel cyclic structures (P. Mukherjee & Asish R. Das, 2017).
Safety and Hazards
Properties
IUPAC Name |
1-cyclopropyloxy-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOXNOKJZXXNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.